molecular formula C16H17NO2S B2772341 (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone CAS No. 40312-30-9

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone

Cat. No. B2772341
CAS RN: 40312-30-9
M. Wt: 287.38
InChI Key: IQHWZRXYZAPXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methoxyphenyl)methanone” is a chemical compound with the molecular formula C16H17NO2S and a molecular weight of 287.38 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene ring system, which is a bicyclic compound containing a benzene ring fused to a thiophene ring. This core structure is substituted with an amino group and a methoxyphenyl methanone group .


Physical And Chemical Properties Analysis

This compound has a predicted melting point of 179.75°C and a predicted boiling point of approximately 529.5°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm3 and a predicted refractive index of 1.63 .

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. The structure of the compound allows for the synthesis of derivatives that have shown interesting antiproliferative potential against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). Some derivatives have demonstrated the ability to induce apoptosis in cancer cells, which is a desirable feature for therapeutic agents as it can lead to the reduction of tumor mass .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for the synthesis of various heterocyclic compounds. These heterocycles are significant in medicinal chemistry due to their biological activity. The compound’s reactivity with different agents can lead to the formation of diverse heterocyclic systems, which can be further explored for various pharmacological activities .

Biological Activity of Indole Derivatives

While not an indole derivative itself, the compound’s structure is related to indole-based scaffolds, which are known to possess a wide range of biological activities. Research on similar structures has revealed activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could be modified to enhance these properties or discover new applications .

Apoptosis-Inducing Agents

The compound has been used to create new apoptosis-inducing agents specifically for breast cancer treatment. By synthesizing and evaluating derivatives of this compound, researchers have been able to identify new molecules that can trigger cell death in cancerous cells, which is a key strategy in combating cancer .

Multicomponent Synthesis

The compound is involved in multicomponent synthesis processes, which are efficient methods for creating complex molecules from simpler substances. This approach is valuable in drug discovery and development, as it allows for the rapid generation of diverse molecular libraries .

Development of Anticancer Therapeutics

Continuing from its role in apoptosis induction, the compound’s derivatives have been assessed for their cytotoxicity in vitro, which is a crucial step in the development of anticancer therapeutics. The ability to measure how these compounds affect cancer cell viability is essential for determining their potential as cancer treatments .

properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-11-8-6-10(7-9-11)15(18)14-12-4-2-3-5-13(12)20-16(14)17/h6-9H,2-5,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHWZRXYZAPXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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